N-(1-benzylpiperidin-4-yl)-1-phenylcyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O/c27-23(24(15-7-8-16-24)21-11-5-2-6-12-21)25-22-13-17-26(18-14-22)19-20-9-3-1-4-10-20/h1-6,9-12,22H,7-8,13-19H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMASFUXJCDKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and receptors in the body, influencing their function and contributing to their therapeutic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Starbld0008657. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness.
Biological Activity
N-(1-benzylpiperidin-4-yl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in pharmacological research, particularly due to its interactions with sigma receptors. This article explores its biological activity, focusing on its affinity for sigma receptors, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C23H28N2O
- Molecular Weight : 348.5 g/mol
Sigma Receptor Affinity
Research has highlighted the significant affinity of this compound for sigma receptors, particularly sigma1 and sigma2. The sigma receptor system is implicated in various neurological processes and has been a target for drug development.
Binding Affinity
A study evaluating related compounds found that N-(1-benzylpiperidin-4-yl) derivatives exhibited high selectivity for sigma1 receptors. For instance, the compound demonstrated a Ki value of approximately 3.90 nM for sigma1 receptors, indicating strong binding affinity, while showing lower affinity for sigma2 receptors (Ki = 240 nM) .
Structure-Activity Relationship (SAR)
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand how structural modifications impact receptor binding:
| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Selectivity Ratio |
|---|---|---|---|
| Unsubstituted | 3.90 | 240 | 61.5 |
| 2-Fluoro-substituted | 3.56 | 667 | 187.6 |
| 3-Chloro-substituted | Higher than unsubstituted | Moderate | Variable |
These findings suggest that specific substitutions on the phenyl ring can enhance affinity and selectivity for sigma receptors .
Case Studies and Research Findings
Several studies have focused on the biological implications of sigma receptor modulation:
- Neuroprotective Effects : Compounds with high affinity for sigma1 receptors have been linked to neuroprotective effects in models of neurodegeneration. These effects may be attributed to the modulation of glutamate signaling pathways, which are crucial in neuroprotection .
- Potential as Radiotracers : The high selectivity and nanomolar binding affinities make these compounds suitable candidates for development as radiotracers in imaging studies, such as positron emission tomography (PET). This application could facilitate the study of neurological disorders .
- Therapeutic Applications : Given their interaction with sigma receptors, these compounds are being explored for therapeutic applications in pain management and treatment of psychiatric disorders. The modulation of sigma receptors may influence mood regulation and pain perception .
Comparison with Similar Compounds
Pharmacological Relevance :
- S1R (Sigma-1 Receptor) Binding : Molecular docking studies using BIOVIA’s Discovery Studio (PDB code: 5HK2) demonstrated its interaction with the sigma-1 receptor (S1R), a chaperone protein implicated in neuroprotection and cognitive function. Competitive displacement assays using [³H]-haloperidol confirmed binding affinity, though exact Ki values remain undisclosed .
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Piperidine and Carboxamide Motifs
Compound A : N-(4-chloro-2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
- Structural Features : Shares the 1-phenylcyclopentane-1-carboxamide core but substitutes the benzylpiperidine group with a 4-chloro-2-nitrophenyl moiety.
- No pharmacological data are available, though its commercial availability (priced at €331–761 for 25–250 mg) suggests research utility .
Compound B : Benzyl 4-aminopiperidine-1-carboxylate
- Structural Features : Contains a benzylpiperidine scaffold but replaces the carboxamide group with a carboxylate ester.
- Key Differences: The ester linkage reduces hydrogen-bonding capacity, likely diminishing receptor-binding specificity. Limited toxicological data exist, with safety sheets cautioning insufficient investigation of hazards .
Functional Analogues with AChE Inhibitory Activity
Compound C : N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide
- Structural Features: Integrates a triazole-chromenone group into the carboxamide scaffold.
- Functional Comparison: Exhibits superior AChE inhibition (IC₅₀ = 1.80 µM) compared to the parent compound, attributed to the triazole moiety’s enhanced π-π stacking and hydrogen-bonding interactions . The chromenone group may improve blood-brain barrier permeability.
Piperidine-Based Psychoactive Analogues
Compound D : N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide
- Structural Features : Replaces the cyclopentane ring with a cyclopropane-carboxamide group.
- No direct pharmacological data are available, but structural similarity to known psychoactive substances suggests possible central nervous system activity .
Data Tables
Table 1: Comparative Pharmacological Profiles
Table 2: Physicochemical and Commercial Comparison
Research Findings and Gaps
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-benzylpiperidin-4-yl)-1-phenylcyclopentane-1-carboxamide?
- Methodological Answer : The synthesis typically involves coupling a benzylpiperidine amine with 1-phenylcyclopentane-1-carboxylic acid using carbodiimide-based reagents (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane. Temperature control (0–25°C) and solvent selection are critical for optimizing yield and purity . Post-synthesis purification via column chromatography or recrystallization is recommended.
Q. What characterization techniques are essential for confirming the compound’s structural identity and purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the cyclopentane and benzylpiperidine moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical details if crystalline forms are obtained. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols. In case of exposure, flush eyes with water for 15 minutes (ophthalmologist consultation required) and wash skin with soap/water . Store in a cool, dry environment away from oxidizers.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Methodological Answer : Conduct a Design of Experiments (DoE) approach to test variables:
- Solvent polarity : Dichloromethane vs. THF for coupling efficiency.
- Catalyst loading : DMAP (5–10 mol%) to reduce racemization.
- Temperature : Maintain 0–5°C during coupling to suppress hydrolysis.
Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) .
Q. How can structural modifications enhance biological activity while maintaining metabolic stability?
- Methodological Answer :
- Fluorination : Introduce fluorine at the phenyl ring (para position) to improve lipophilicity and bioavailability (see for fluorinated analogs).
- Cyclopentane substitution : Replace phenyl with pyridinyl to modulate electronic effects.
- Piperidine N-alkylation : Test methyl or acetyl groups to alter pharmacokinetics.
Evaluate changes via in vitro assays (e.g., CYP450 inhibition) and molecular docking .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls.
- Control for stereochemistry : Separate enantiomers via chiral HPLC and test individually.
- Validate targets : Perform siRNA knockdowns to confirm specificity (e.g., opioid vs. sigma receptors) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to µ-opioid receptors (PDB ID: 6DDF).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR modeling : Train models on cyclopentane-carboxamide analogs to predict IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
